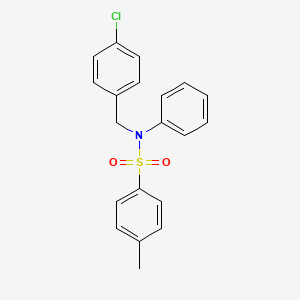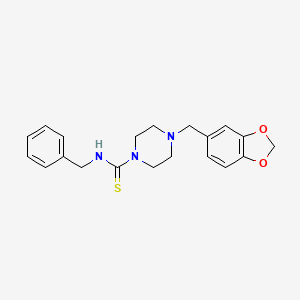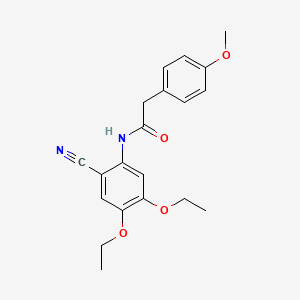
N-(4-chlorobenzyl)-4-methyl-N-phenylbenzenesulfonamide
説明
N-(4-chlorobenzyl)-4-methyl-N-phenylbenzenesulfonamide, also known as CBPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been found to have several important applications in various fields of research.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-phenylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and dihydrofolate reductase, which are essential for the growth and survival of microorganisms. This compound has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its antitumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-4-methyl-N-phenylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under a wide range of conditions, making it suitable for use in various types of experiments. However, this compound has some limitations as well. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for further research on N-(4-chlorobenzyl)-4-methyl-N-phenylbenzenesulfonamide. One area of research is the development of new drugs based on this compound. This compound has shown promising results in the treatment of various diseases, including cancer and inflammatory diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the synthesis of new metal complexes and fluorescent dyes based on this compound. These compounds have shown promising results in various applications, and further research may lead to the development of new materials with improved properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with several important applications in scientific research. It has antibacterial, antifungal, and antiviral properties, and has been used as a ligand in the synthesis of metal complexes and fluorescent dyes. This compound has several advantages for lab experiments, but also has some limitations. Further research on this compound may lead to the development of new drugs and materials with improved properties.
科学的研究の応用
N-(4-chlorobenzyl)-4-methyl-N-phenylbenzenesulfonamide has been used in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and other applications. In addition, this compound has been used in the synthesis of fluorescent dyes, which have been used in bioimaging and other applications.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-16-7-13-20(14-8-16)25(23,24)22(19-5-3-2-4-6-19)15-17-9-11-18(21)12-10-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCPFRRZYKZHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3610472.png)
![N-(tert-butyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3610476.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3610487.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3610505.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610513.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610522.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610527.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B3610532.png)
![2-[(2-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610541.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610561.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B3610570.png)